molecular formula C8H5BrF4 B1302110 3-Fluoro-4-(trifluoromethyl)benzyl bromide CAS No. 213203-65-7

3-Fluoro-4-(trifluoromethyl)benzyl bromide

Cat. No. B1302110
M. Wt: 257.02 g/mol
InChI Key: MOVSRIIBGRAUAF-UHFFFAOYSA-N
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Description

The compound 3-Fluoro-4-(trifluoromethyl)benzyl bromide is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses. The presence of both bromine and trifluoromethyl groups makes it a versatile reagent for further functionalization and incorporation into more complex molecules.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the introduction of fluorine-containing groups to aromatic rings. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Although not directly related to the synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl bromide, this process illustrates the complexity and specificity required in the synthesis of fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, for example, the presence of C(sp3)–F bonds affects the molecular conformation and packing characteristics due to various intermolecular interactions, such as hydrogen bonds and the "fluorous effect" . These interactions are crucial in determining the physical properties and reactivity of the molecules.

Chemical Reactions Analysis

Fluorinated compounds like 3-Fluoro-4-(trifluoromethyl)benzyl bromide can undergo various chemical reactions. For example, benzyl alcohols can be oxidatively rearranged with difluoro(aryl)-λ3-bromane to form aryl fluoromethyl ethers . Similarly, benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate reacts with chiral imines in the presence of zinc to afford α-fluoro-α-(trifluoromethyl)-β-amino esters . These reactions demonstrate the reactivity of bromine and fluorine in facilitating transformations that introduce fluorinated groups into organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(trifluoromethyl)benzyl bromide and related compounds are influenced by their molecular structures. The trifluoromethyl group, in particular, imparts unique properties such as high thermal stability, low moisture absorption, and high hygrothermal stability to polyimide films derived from related diamines . The crystal packing and molecular conformation of trifluoromethylated benzanilides are also affected by the trifluoromethyl group, which can lead to rotational disorder in some crystalline solids . These properties are essential for the practical application of fluorinated compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 3-Fluoro-4-(trifluoromethyl)benzyl bromide is used in the synthesis of various pharmaceutical compounds . It is a component in the production of FDA-approved trifluoromethyl group-containing drugs .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, it would be used in a reaction with other compounds under controlled conditions to form the desired product .
    • Results : The incorporation of the trifluoromethyl group into drug molecules has been found to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
  • Organic Chemistry

    • Application : It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
    • Method of Application : The compound would be reacted with other substances under specific conditions to form the desired products .
    • Results : The resulting compounds have shown potential as antiviral agents and as inhibitors of the hepatitis C virus .
  • Synthesis of Sulfides

    • Application : 3-Fluoro-4-(trifluoromethyl)benzyl bromide can be used to produce p-trifluoromethylbenzyl phenyl sulfide .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, it would be used in a reaction with other compounds under controlled conditions to form the desired product .
    • Results : The resulting compound, p-trifluoromethylbenzyl phenyl sulfide, could have potential applications in various fields, although the specific results would depend on the context of the experiment .
  • Medicine

    • Application : It is used in medicine . The specific applications in medicine would depend on the context, but could include the synthesis of various pharmaceutical compounds.
    • Method of Application : The compound would be used in a reaction with other substances under specific conditions to form the desired products .
    • Results : The resulting compounds could have various therapeutic effects, although the specific results would depend on the context of the experiment .
  • Synthesis of Fluorinated Building Blocks

    • Application : 3-Fluoro-4-(trifluoromethyl)benzyl bromide is used in the synthesis of fluorinated building blocks .
    • Method of Application : The compound would be used in a reaction with other substances under specific conditions to form the desired products .
    • Results : The resulting compounds could have various applications in different fields, although the specific results would depend on the context of the experiment .
  • Synthesis of Antiviral Agents

    • Application : It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
    • Method of Application : The compound would be reacted with other substances under specific conditions to form the desired products .
    • Results : The resulting compounds have shown potential as antiviral agents .

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVSRIIBGRAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372154
Record name 3-Fluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzyl bromide

CAS RN

213203-65-7
Record name 3-Fluoro-4-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213203-65-7
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